molecular formula C20H21ClN2O3 B2631170 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide CAS No. 905667-63-2

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide

Cat. No. B2631170
CAS RN: 905667-63-2
M. Wt: 372.85
InChI Key: YUDFDCFHAXUTHY-UHFFFAOYSA-N
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Description

“N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). It also has a 4-chlorophenyl group and a 4-methoxyphenyl group attached to it. These types of structures are common in many biologically active compounds, including pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction, followed by the attachment of the phenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, with the phenyl groups and the propanamide moiety attached to different positions on the ring. The chlorine atom on one of the phenyl rings and the methoxy group on the other would be expected to have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

As an organic compound containing a lactam, phenyl rings, and a propanamide moiety, this molecule could participate in a variety of chemical reactions. The reactivity of the compound would be influenced by factors such as the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar phenyl rings could give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Radiotracer Development for PET Imaging

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide has potential applications in the development of PET radiotracers. Specifically, the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride has been demonstrated, leading to the synthesis of radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain by positron emission tomography (Katoch-Rouse & Horti, 2003).

Antibacterial and Antifungal Properties

Compounds related to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of N-(5-(2-chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide were synthesized with potential as antibacterial and antifungal agents (Zala, Dave, & Undavia, 2015).

Antioxidant and Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and shown to possess antioxidant and anticancer activity. Specifically, some derivatives exhibited antioxidant activity approximately 1.4 times higher than that of ascorbic acid. Moreover, these compounds displayed cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with certain derivatives identified as particularly active against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Potential Nootropic Agents

Certain pyrrolidine derivatives related to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide were synthesized and tested for nootropic activity. This indicates potential applications of these compounds or their analogs in cognitive enhancement or the treatment of neurological conditions (Valenta, Urban, Taimr, & Polívka, 1994).

Molecular Docking and Activity Analysis

Studies involving molecular docking and quantum chemical calculations have been conducted on compounds structurally similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide. These studies aim to understand the orientation and interaction of these molecules within specific active sites of enzymes or receptors, which can be crucial for developing new therapeutic agents (Al-Hourani et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be evaluated through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could include studies to determine its mechanism of action, efficacy, and safety profile .

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-18-9-2-14(3-10-18)4-11-19(24)22-16-12-20(25)23(13-16)17-7-5-15(21)6-8-17/h2-3,5-10,16H,4,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDFDCFHAXUTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide

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